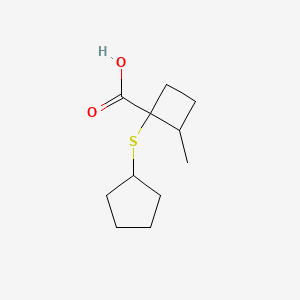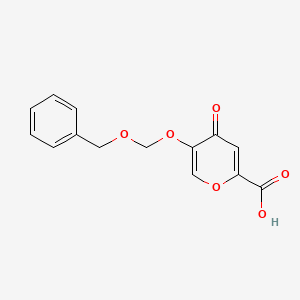
5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid is an organic compound that belongs to the class of pyranones This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a carboxylic acid group attached to a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.
Another synthetic route involves the use of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid as a starting material. This compound can be reacted with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid to form the desired product. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.
Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid: Lacks the benzyloxy group, making it less hydrophobic and potentially less bioactive.
5-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Oxo-4H-pyran-2-carboxylic acid: The simplest structure in this series, lacking both benzyloxy and methoxy groups.
Uniqueness
5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid is unique due to the presence of both benzyloxy and methoxy groups. These functional groups contribute to its distinct chemical and biological properties. The combination of these groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H12O6 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
4-oxo-5-(phenylmethoxymethoxy)pyran-2-carboxylic acid |
InChI |
InChI=1S/C14H12O6/c15-11-6-12(14(16)17)19-8-13(11)20-9-18-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,16,17) |
InChI Key |
YKXDMHXGPRQOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCOC2=COC(=CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


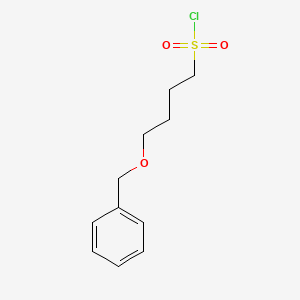
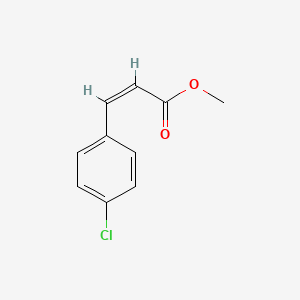


![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)


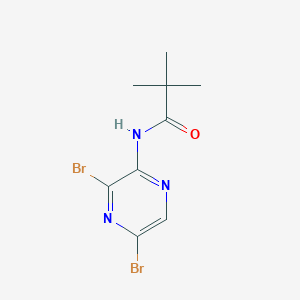
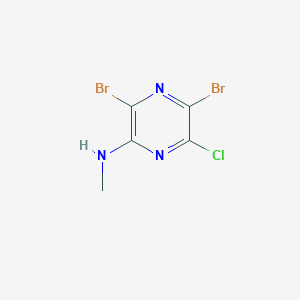
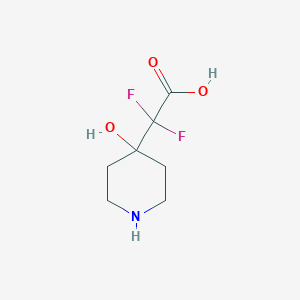
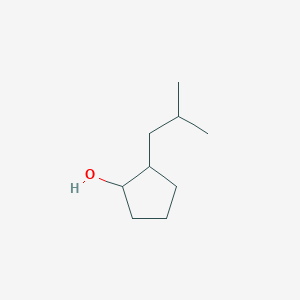
![Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13077412.png)

